molecular formula C9H8FNO4S B11866464 4-Fluoroquinoline sulfate

4-Fluoroquinoline sulfate

Cat. No.: B11866464
M. Wt: 245.23 g/mol
InChI Key: BEVDTXZIOKLXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoroquinoline sulfate is a high-purity fluorinated heterocyclic compound designed for research and development applications. The core 4-fluoroquinoline structure serves as a privileged scaffold in medicinal chemistry and drug discovery . As a building block, it is a key intermediate in the synthesis of more complex molecules, particularly for constructing active pharmaceutical ingredients (APIs) such as the broad-spectrum fluoroquinolone antibiotic class . These antibiotics exert their potent bactericidal effects by dual-targeting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication and transcription . Beyond antimicrobial applications, quinoline derivatives are extensively investigated for a diverse range of therapeutic areas, including anticancer agents, antimalarials, and anti-inflammatory drugs . In materials science, the 4-fluoroquinoline scaffold is utilized in the development of dyes, sensors, and components for dye-sensitized solar cells (DSSCs), where its structure can enhance fluorescent properties . The fluorine atom and the quinoline nitrogen make this compound a versatile substrate for further synthetic modification through metal-catalyzed cross-coupling reactions, such as Negishi couplings, and other functional group transformations . This product is intended for research purposes as a chemical precursor. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C9H8FNO4S

Molecular Weight

245.23 g/mol

IUPAC Name

4-fluoroquinoline;sulfuric acid

InChI

InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)

InChI Key

BEVDTXZIOKLXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Fluoroquinoline Derivatives

Classical and Modern Synthetic Routes to 4-Quinolones and Fluoroquinolones

The construction of the 4-quinolone ring system is a key step in the synthesis of fluoroquinolones. Several named reactions and newer methods have been established for this purpose.

Conrad-Limpach-Knorr Reaction and its Modifications

The Conrad-Limpach-Knorr synthesis is a foundational method for producing quinolones. ukessays.compharmaguideline.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, different isomers can be obtained. When an aniline (B41778) and a β-keto ester are mixed at room temperature, the initial reaction at the keto group leads to the formation of an enamino ester, which upon cyclization at high temperatures (around 250°C) yields a 4-quinolone. ukessays.com Conversely, conducting the reaction at a lower temperature of around 140°C favors the formation of an amido-ketone, which then cyclizes to a 2-quinolone. ukessays.com

The mechanism starts with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring-closing reaction, which is the rate-determining step and typically requires high temperatures. wikipedia.org The use of an inert solvent like mineral oil has been shown to significantly improve the yields of the 4-hydroxyquinoline (B1666331) product. wikipedia.org

Modifications to the Conrad-Limpach reaction have been developed to improve efficiency. One such modification involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) at a lower temperature, followed by cyclization in a high-boiling solvent like diphenyl ether to produce ethyl 4(1H)-quinolone-3-carboxylates. rsc.org Another efficient alternative uses aniline, ethyl orthoformate, and a compound with an activated methylene (B1212753) group, such as ethyl malonate or malononitrile, as starting materials. mdpi.com

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another cornerstone in the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. wikipedia.orgquimicaorganica.org A subsequent thermal cyclization, involving a 6-electron process, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgd-nb.info This intermediate exists predominantly in the 4-oxo tautomeric form. wikipedia.org The synthesis of several fluoro-4-hydroxyquinoline-3-carboxylic acids, which are important intermediates for fluoroquinolone antibiotics, has been achieved using this reaction. researchgate.net

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and using asymmetrically substituted anilines can lead to a mixture of products. mdpi.com The reaction has been widely applied in the synthesis of various fused-ring structures and is a key method for producing the basic ring structure of many fluoroquinolone drugs. quimicaorganica.orgd-nb.infomdpi.com

Biere and Seelen's Approach

A distinct approach to the synthesis of 4-quinolone-3-carboxylic acid derivatives was developed by Biere and Seelen. mun.cadntb.gov.ua This method starts with the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which results in an enaminoester. mdpi.com This intermediate then undergoes cyclization in the presence of a strong base to form a diester of quinolin-4-one. mdpi.com

Hydrolysis of this diester can be controlled to be regioselective. Using an aqueous sodium hydroxide (B78521) solution leads to hydrolysis at the 2-position, while hydrolysis in boiling 2-propanol results in the formation of the dicarboxylic acid. mdpi.com This method provides a versatile route to various substituted quinolin-4-ones. mdpi.comresearchgate.net

Palladium-Catalyzed Carbonylation Reactions in Fluoroquinoline Synthesis

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of 4-quinolones. mdpi.comnih.gov These reactions typically utilize carbon monoxide as the source for the carbonyl group. mdpi.com A common strategy involves the coupling of 2-iodoanilines with terminal acetylenes in the presence of carbon monoxide and a palladium catalyst. rsc.orgmdpi.com

Recent advancements have focused on developing milder and more efficient protocols. For instance, methods using molybdenum hexacarbonyl as a solid, non-gaseous source of CO have been developed, allowing the reaction to proceed under microwave irradiation or at room temperature. nih.govacs.org Another innovative approach uses a dual-base system to activate Fe(CO)₅ as a liquid CO source, enabling the efficient synthesis of various 4-quinolones. nih.govmdpi.com This palladium-catalyzed oxidative carbonylation of ketones, amines, and carbon monoxide offers a direct route to 4-quinolone derivatives from readily available chemicals. nih.gov These methods often exhibit high yields and can tolerate a range of functional groups. rsc.orgmdpi.com

Metal-Free and Transition Metal-Catalyzed Synthetic Approaches

Beyond palladium catalysis, a variety of other transition metals and even metal-free conditions have been employed for the synthesis of 4-quinolones. researchgate.netacs.org

Transition Metal-Catalyzed Syntheses: Copper-catalyzed reactions have been utilized, for instance, in the aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, followed by cyclization and oxidation to yield 3-acyl-2-substituted 4-quinolones. rsc.org Metal(II) complexes of fluoroquinolones, such as those with Cu(II), Mn(II), Zn(II), Co(II), and Ni(II), have also been synthesized and studied. mdpi.com

Metal-Free Syntheses: Metal-free approaches are gaining traction due to their environmental and economic advantages. researchgate.net One such method involves the domino reaction of 3-benzoyl-chromones with aliphatic amines. researchgate.net Another strategy describes a cascade reaction of arynes with aza-Morita–Baylis–Hillman adducts, proceeding through insertion, cyclization, and an inverse electron demand aryne–ene reaction to afford functionalized 4-quinolones in high yields under mild, transition-metal-free conditions. acs.org A metal-free synthesis of 3-aryl-4(1H)-quinolones from ethyl acetoacetate (B1235776) using hypervalent diaryliodonium salts has also been reported. nih.gov Furthermore, libraries of fluoroquinolone-nuclease conjugates have been synthesized, with some metal-free compounds showing efficient DNA cleavage activity. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Fluoroquinoline Compounds

Chromatographic Methods for Research-Oriented Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of fluoroquinolones. researchgate.net These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of fluoroquinolones due to its high resolution and sensitivity. researchgate.net The separation is typically achieved on a C18 column using a mobile phase consisting of an aqueous component (often containing an acid like formic or acetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netjfda-online.com

Multiple detection methods can be coupled with HPLC to provide selective and sensitive quantification:

UV Detection: Ultraviolet (UV) detection is a common and robust method for detecting fluoroquinolones, which possess a strong chromophore. ncl.edu.tw The detection wavelength is typically set around 280 nm. jfda-online.com

Fluorescence Detection (FLD): Fluoroquinolones exhibit native fluorescence, making FLD a highly sensitive and selective detection method. nih.gov Excitation and emission wavelengths are optimized for the specific compound, often in the range of 280-330 nm for excitation and 445-525 nm for emission. researchgate.netscirp.orgvjst.vn

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net It allows for the selection of the optimal detection wavelength and can help to resolve co-eluting peaks.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers the highest degree of selectivity and sensitivity, providing molecular weight and fragmentation information for unequivocal identification. nih.gov

Table 1: Illustrative HPLC Parameters for 4-Fluoroquinoline (B121766) Sulfate (B86663) Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Time-based gradient from 10% to 90% B
Flow Rate 1.0 mL/min
UV/DAD Detection 278 nm
Fluorescence Detection Excitation: ~280 nm, Emission: ~450 nm

| MS Detection | Electrospray Ionization (ESI), Positive Mode |

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. researchgate.net It is known for its high efficiency, short analysis times, and minimal sample consumption. researchgate.net For fluoroquinolones, which are amphoteric, the pH of the background electrolyte is a critical parameter for optimizing separation. nih.govresearchgate.net

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specific detection of MS, providing a powerful tool for the analysis of fluoroquinolones in complex samples. nih.govrsc.orgrsc.org This technique is particularly useful for analyzing charged species and can provide structural information for identification. diva-portal.org

Table 2: Representative CE Conditions for Fluoroquinolone Analysis

Parameter Condition
Capillary Fused silica (B1680970), 50 µm i.d.
Background Electrolyte Phosphate or borate (B1201080) buffer at a specific pH
Separation Voltage 15-25 kV

| Detection | UV or MS |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative and semi-quantitative analysis of fluoroquinolones. researchgate.netresearchgate.netsigmaaldrich.com It involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel) and developing it in a chamber with a suitable mobile phase. tandfonline.comakjournals.comakjournals.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particles and a thinner layer, resulting in higher resolution and sensitivity. mdpi.comnih.govmdpi.comnih.gov Densitometric scanning allows for quantitative analysis. nih.gov

Table 3: Typical TLC/HPTLC Systems for Fluoroquinolone Separation

Stationary Phase Mobile Phase Composition (v/v/v/v) Detection
Silica Gel F254 Acetonitrile : Ammonia : Methanol : Methylene (B1212753) Chloride (1:2:4:4) nih.gov UV light (254 nm)

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable technique for the structural elucidation of fluoroquinolones by providing information about the molecular weight and fragmentation pattern of the molecule. iaea.org Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecule [M+H]+. researchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and generate a characteristic fragmentation pattern that can be used for structural confirmation. rsc.orgyoungin.com For 4-Fluoroquinoline sulfate, the fragmentation would likely involve the loss of the sulfate group, followed by fragmentation of the quinolone core, such as the loss of CO2 and cleavage of the piperazine (B1678402) ring, if present in a related compound. iaea.orgresearchgate.netwaters.com

Table 4: Predicted Mass Spectrometric Data for 4-Fluoroquinoline

Ion Predicted m/z
[M+H]+ (4-Fluoroquinoline) 148.05
[M-H2O+H]+ Not applicable for the core structure

Note: The table reflects the core 4-Fluoroquinoline structure. The sulfate salt would dissociate in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for unambiguous structure elucidation. nih.govspringernature.com

Spectrofluorimetric and Spectrophotometric Methodologies

Spectrophotometry and spectrofluorimetry are widely used for the quantitative analysis of fluoroquinolones. researchgate.netnaturalspublishing.com UV-Vis spectrophotometry is based on the absorption of light by the chromophoric system of the quinolone ring. researchgate.net

Spectrofluorimetry offers higher sensitivity and selectivity due to the native fluorescence of fluoroquinolones. scirp.orgnih.govthescipub.comtandfonline.comthescipub.com The method involves exciting the molecule at its maximum absorption wavelength and measuring the emitted fluorescence at a longer wavelength. researchgate.net The intensity of the fluorescence is directly proportional to the concentration of the compound. The formation of charge-transfer complexes with reagents like chloranilic acid or tetracyanoethylene (B109619) can also be used to enhance the fluorescence for quantification. scirp.orgtandfonline.com

Table 5: Representative Spectroscopic Properties for Fluoroquinolones

Technique Parameter Typical Value
UV-Vis Spectrophotometry λmax ~270-290 nm
Spectrofluorimetry Excitation λmax ~280-290 nm thescipub.com

Advanced Sample Preparation Procedures for Research Matrices

The accurate quantification of fluoroquinolone compounds in complex research matrices is critically dependent on the efficacy of the sample preparation procedures employed. These initial steps are designed to extract the target analytes from the matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. The choice of a specific sample preparation technique is dictated by the physicochemical properties of the fluoroquinolone, the nature of the sample matrix, and the sensitivity requirements of the analytical method. researchgate.netnih.govijpsr.com The complexity of matrices such as biological fluids, environmental samples, and foodstuffs necessitates sophisticated and often multi-step preparation procedures to ensure reliable and reproducible results. nih.govnih.gov

Commonly employed techniques for the extraction and clean-up of fluoroquinolones from diverse matrices include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netscispace.com Each of these methods has been adapted and optimized to address the challenges associated with specific sample types.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized technique for the purification and concentration of fluoroquinolones from aqueous and biological samples. researchgate.netanalis.com.my The method relies on the partitioning of the analytes between a solid sorbent and the liquid sample. Various types of sorbents have been employed for fluoroquinolone extraction, including reversed-phase materials like C18 and hydrophilic-lipophilic balanced (HLB) polymers. scispace.comresearchgate.net

A significant advancement in SPE for fluoroquinolones is the development of molecularly imprinted polymers (MIPs). nih.gov MIPs are highly selective synthetic polymers with recognition sites tailored to a specific molecule or a group of structurally related compounds. nih.govrsc.org This high selectivity allows for the effective removal of matrix interferences, which is particularly advantageous when analyzing complex samples like milk, eggs, and tissues. rsc.orgnih.gov For instance, a study utilizing ofloxacin-imprinted polymers for the extraction of five fluoroquinolones from eggs and swine tissues demonstrated average recoveries ranging from 85.7% to 104.6%. nih.gov Another approach using nano-molecularly imprinted polymers (nanoMIPs) for the solid-phase extraction of fluoroquinolones from human urine showed good analyte recovery rates of up to 85%. mdpi.com

Magnetic solid-phase extraction (MSPE) is another innovative approach that simplifies the extraction process by using magnetic nanoparticles as the sorbent. mdpi.com This allows for easy separation of the sorbent from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration.

Interactive Data Table: Performance of SPE Methods for Fluoroquinolone Analysis

Fluoroquinolone(s)MatrixSPE SorbentRecovery (%)LOD/LOQReference
Ciprofloxacin (B1669076), Norfloxacin (B1679917), Enrofloxacin (B1671348), LomefloxacinMilkMolecularly Imprinted Polymer (MIP)76.8 - 97.7LOQ: 10–20 ng/mL rsc.org
CiprofloxacinHuman UrineNano-Molecularly Imprinted Polymer (nanoMIP)up to 85- mdpi.com
Ciprofloxacin, NorfloxacinSewage Sludge & Sludge-Treated SoilMPC Disk Cartridges75 - 94LOQ: 0.18 - 0.45 mg/kg acs.org
Five FluoroquinolonesEggs & Swine TissuesMolecularly Imprinted-Matrix Solid-Phase Dispersion (MI-MSPD)85.7 - 104.6LOD: 0.05 - 0.09 ng/g nih.gov
Five FluoroquinolonesMilk & FishAptamer-Mixed Magnetic Material-LOQ: 0.13–0.33 µg/kg mdpi.com

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. researchgate.netnih.gov While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. researchgate.net

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers several advantages, including reduced solvent consumption, shorter extraction times, and higher enrichment factors. rsc.orgnih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The large surface area between the fine droplets of the extraction solvent and the aqueous phase facilitates rapid mass transfer of the analytes. rsc.org This technique has been successfully applied to the extraction of fluoroquinolones from various matrices, including meat and chicken liver. rsc.orgnih.gov A study on the determination of four fluoroquinolones in meat using an ionic liquid-based DLLME method reported enrichment factors ranging from 11 to 42-fold and recoveries between 60.4% and 96.3%. rsc.org Another DLLME method developed for six fluoroquinolones in chicken liver demonstrated recoveries of 83% to 102%. nih.gov

Interactive Data Table: Performance of LLE and DLLME Methods for Fluoroquinolone Analysis

Fluoroquinolone(s)MatrixExtraction MethodRecovery (%)LOD/LOQReference
Norfloxacin, Ciprofloxacin, Lomefloxacin, EnrofloxacinMeatIonic-Liquid-Based Dispersive Liquid-Liquid Microextraction (DLLME)60.4 - 96.3LOD: 0.5–1.1 ng/mL rsc.org
Six FluoroquinolonesChicken LiverDispersive Liquid-Liquid Microextraction (DLLME)83 - 102LOQ: 23 - 62 µg/kg nih.gov
Marbofloxacin, Ciprofloxacin, Enrofloxacin, DifloxacinChicken FecesLiquid-Liquid Extraction (LLE)51.0 - 83.5LOQ: 0.10 - 1.09 µg/kg nih.gov
Twelve QuinolonesHoney, Milk, WaterSalting Out-Assisted Dispersive Liquid-Liquid Microextraction (SO-DLLME)-LOD: < 0.010 µg/mL researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for the analysis of veterinary drug residues in food matrices due to its simplicity, speed, and minimal solvent usage. scispace.commdpi.com The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. mdpi.comnih.gov

The QuEChERS approach has been successfully optimized for the simultaneous determination of multiple fluoroquinolones in complex matrices like eggs and wastewater. mdpi.comnih.gov For instance, a validated QuEChERS-DLLME method for six fluoroquinolones in whole milk samples showed recoveries ranging from 69.2% to 104.8%. rsc.org A study on the analysis of florfenicol (B1672845) and three fluoroquinolones in eggs using a modified QuEChERS procedure reported recoveries between 71.9% and 94.8%. mdpi.com The choice of sorbents in the d-SPE step is crucial for removing matrix components such as fats and pigments that can interfere with the final analysis. mdpi.com

Interactive Data Table: Performance of QuEChERS Methods for Fluoroquinolone Analysis

Fluoroquinolone(s)MatrixRecovery (%)LOD/LOQReference
Six FluoroquinolonesWhole Milk69.2 - 104.8LOQ: < 2.5 - 15 µg/kg rsc.org
Ciprofloxacin, Enrofloxacin, SarafloxacinEggs (whole, yolk, albumen)71.9 - 94.8LOQ: 0.1 - 5.0 µg/kg mdpi.com
Ciprofloxacin, Norfloxacin, OfloxacinWastewater-LOD: 4.1 - 18.5 µg/L nih.gov

Theoretical and Computational Investigations of Fluoroquinoline Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These methods are used to determine optimized molecular geometries, conformational preferences, and electronic characteristics that are crucial for a molecule's reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying fluoroquinolones due to its favorable balance of accuracy and computational cost. researchgate.netsamipubco.comresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate stable molecular structures and the electronic spectra of these compounds. rsc.org Such calculations have been used to study the ground-state molecular structure of fluoroquinolones like levofloxacin. rsc.org The computed energies from these methods help in understanding the binding affinities of fluoroquinolones with metal ions, a crucial aspect of their bioavailability. mdpi.com For instance, quantum mechanical computations using the Psi4 ab initio quantum chemical package have been employed to calculate binding energies of fluoroquinolone-metal chelates. mdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors derived from quantum chemical calculations. researchgate.netpku.edu.cn These orbitals are critical in determining the electronic transitions and the reactivity of the molecule. researchgate.net For example, a Quantitative Structure-Activity Relationship (QSAR) study of quinolone antibacterials identified HOMO and LUMO energies as important electronic descriptors related to their genotoxic potential. pku.edu.cn

Conformational analysis, which identifies the most stable spatial arrangements of a molecule, is another critical application of quantum chemical calculations. researchgate.net For fluoroquinolone precursors, it has been found that intramolecular hydrogen bonds are responsible for the energetic preference of certain conformers. researchgate.net The Boltzmann ratios of these conformers are related to their dipole moments and the polarity of the solvent. researchgate.net

Table 1: Representative Parameters for Quantum Chemical Calculations of Fluoroquinolone Systems
MethodFunctional/Level of TheoryBasis SetApplicationReference
Density Functional Theory (DFT)B3LYP6-311++G**Conformational analysis, spectral behavior of fluoroquinolone precursors. researchgate.net researchgate.net
DFTPBE-D3BJ6-31+G(d,p)Calculation of binding energies in metal-fluoroquinolone chelates. mdpi.com mdpi.com
Time-Dependent DFT (TD-DFT)Not SpecifiedNot SpecifiedCalculation of electronic transitions and spectra. researchgate.net researchgate.net
Semi-empiricalAustin Model 1 (AM1)Not SpecifiedMolecular optimization for QSAR studies. researchgate.net researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the conformational flexibility of fluoroquinolones and their interactions with the surrounding environment, such as water molecules or biological macromolecules like proteins and DNA. mdpi.commdpi.com

In MD simulations, the CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is often used to describe the potential energy of the system, which includes the fluoroquinolone molecule and its environment. mdpi.com These simulations can reveal how the molecule's conformation changes and adapts in different environments. For instance, MD simulations have been employed to study the interaction between fluoroquinolones and plasma proteins, providing insights into the formation of drug-protein complexes. mdpi.com

Solvation studies using MD simulations are crucial for understanding how a drug molecule behaves in a biological medium. By explicitly including solvent molecules, these simulations can model the hydration shell around the fluoroquinolone and its influence on the molecule's conformation and dynamics. nih.gov The study of solvation dynamics in micelle solutions, for example, can provide insights into how these molecules partition into different environments, which is relevant for their absorption and distribution. nih.gov MD simulations have also been used to investigate the permeation of fluoroquinolones through bacterial porins, revealing the energetic barriers for their translocation across the cell membrane. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations of Fluoroquinolone Systems
ParameterDescriptionExample Value/MethodReference
Force FieldA set of parameters to calculate the potential energy of the system.CHARMM. mdpi.com mdpi.com
Simulation TimeThe total time duration of the simulation.150 ns. mdpi.com mdpi.com
EnsembleThe statistical ensemble used to control thermodynamic variables.Isothermal-isobaric (NPT). mdpi.com mdpi.com
Solvent ModelThe model used to represent the solvent molecules.Explicit water models are commonly used. nih.gov nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Molecular Docking

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules and their interactions with specific targets. These methods are central to modern drug discovery and are extensively applied to the study of fluoroquinolones. nih.govnih.gov

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods, such as multilinear regression, to correlate physicochemical or structural descriptors of a series of compounds with their biological activity. researchgate.netresearchgate.net For fluoroquinolones, QSAR models have been developed to predict their antibacterial activity and genotoxic potential. researchgate.netpku.edu.cn These models can help in understanding which parts of the molecule are most important for its function and how they can be modified to improve activity. oup.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein or a nucleic acid. researchgate.netmdpi.com This method is used to study the interaction of fluoroquinolones with their bacterial targets, DNA gyrase and topoisomerase IV. researchgate.netmdpi.comnih.gov By predicting the binding mode and affinity of a fluoroquinolone in the active site of its target enzyme, molecular docking can provide insights into its mechanism of action and can be used to screen virtual libraries of compounds for potential new inhibitors. mdpi.comrsc.org For example, docking studies have been used to understand the interactions of new fluoroquinolone derivatives with S. aureus DNA gyrase. researchgate.net

Table 3: Examples of In Silico Modeling Applications for Fluoroquinolones
TechniqueApplicationKey Findings/DescriptorsReference
QSARPrediction of antibacterial activity.Electronic descriptors (e.g., atomic charges, LUMO energy) are important. researchgate.net researchgate.net
Molecular DockingStudy of interaction with DNA gyrase.Identifies key hydrogen bonding and van der Waals interactions with active site residues. rsc.org rsc.org
3D-QSARDesign of environmentally friendly fluoroquinolone derivatives.Model helps in designing derivatives with lower plasma protein binding rates. mdpi.com mdpi.com

Computational Approaches in the Rational Design and Optimization of Fluoroquinoline Derivatives

The rational design and optimization of new drug candidates involve the integration of various computational techniques to create molecules with desired properties. nih.govnih.gov For fluoroquinolones, computational approaches play a crucial role in the design of new derivatives with improved antibacterial activity, better pharmacokinetic profiles, and reduced side effects. mdpi.comnih.govrsc.org

The process often begins with the identification of a lead compound, which can be an existing drug or a novel scaffold. rsc.org Computational methods are then used to understand its SAR and binding mode with its target. rsc.orgnih.gov Based on this understanding, new derivatives are designed in silico by modifying the lead structure. rsc.org For example, new fluoroquinolone analogs can be designed by introducing different substituents at various positions of the quinolone ring. researchgate.net

These newly designed molecules are then evaluated using computational tools before they are synthesized. nih.gov Molecular docking can be used to predict their binding affinity to the target enzyme, while QSAR models can estimate their biological activity. researchgate.netmdpi.com Pharmacokinetic and toxicological properties can also be predicted using in silico models, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govresearchgate.net This computational pre-screening helps in prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources in the drug discovery process. nih.govnih.gov

For instance, based on a 3D-QSAR model, a variety of environmentally friendly trovafloxacin (B114552) derivatives with low plasma protein binding rates were designed. mdpi.com Similarly, novel fluoroquinolone analogs have been designed based on SAR to target mutant DNA gyrase in resistant bacteria. rsc.org

Mechanistic Elucidation of Biological Interactions of Fluoroquinolones Non Clinical Research

Cellular Uptake Mechanisms in Bacterial Systems

For a fluoroquinolone to reach its intracellular targets, it must first cross the bacterial cell envelope. In Gram-negative bacteria, this involves passage through both the outer membrane and the inner cytoplasmic membrane. The primary route of entry across the outer membrane is believed to be through porin channels. nih.gov This is supported by the observation that one mechanism of bacterial resistance involves the reduced expression of porin proteins, which decreases drug influx. nih.gov The transport across the inner membrane is generally considered a passive diffusion process, driven by the concentration gradient of the drug. nih.gov This uptake is typically rapid and not dependent on cellular energy. nih.gov

Mechanisms of Resistance Development in Bacterial Models (In Vitro Studies)

Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through a stepwise accumulation of genetic alterations. nih.govnih.gov The two primary mechanisms identified in laboratory models are modifications of the drug's target enzymes and a reduction in the intracellular concentration of the drug. nih.govoup.com

The most common mechanism of high-level fluoroquinolone resistance involves mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govresearchgate.net These mutations typically occur within a highly conserved segment of the genes known as the Quinolone Resistance-Determining Region (QRDR). nih.govjidc.org

Mutations in the QRDR alter the amino acid sequence of the enzyme, reducing its binding affinity for fluoroquinolones. nih.gov This makes the enzyme less susceptible to inhibition, requiring higher drug concentrations to form a stable cleavage complex. In Gram-negative bacteria, the first-step mutation usually occurs in gyrA, the primary target, conferring a low to moderate level of resistance. nih.govnih.govnih.gov Subsequent mutations, often in parC, are required to achieve high-level resistance. nih.govasm.org The reverse is often true for Gram-positive bacteria, where the initial mutation frequently appears in parC. nih.gov

GeneCommon Mutation Hotspots (E. coli numbering)Resulting Amino Acid Substitution (Examples)Impact on Resistance
gyrASerine-83Ser83 → Leucine (Ser83Leu)Primary mutation conferring low-level resistance. asm.orgekb.eg
gyrAAspartate-87Asp87 → Asparagine (Asp87Asn) or Glycine (Asp87Gly)Often a second mutation in gyrA, increasing resistance. jidc.orgasm.org
parCSerine-80Ser80 → Isoleucine (Ser80Ile) or Leucine (Ser80Leu)Confers higher resistance levels, especially when combined with a gyrA mutation. frontiersin.orgjidc.orgekb.eg
parCGlutamate-84Glu84 → Lysine (E84K) or Glycine (E84G)Contributes to high-level resistance in strains with pre-existing gyrA mutations. frontiersin.orgasm.org

Another critical mechanism of resistance is the active efflux of the drug from the bacterial cell. nih.gov Efflux pumps are transport proteins located in the cell membrane that recognize and expel a wide range of toxic compounds, including fluoroquinolones. scispace.comwikipedia.org By actively pumping the antibiotic out of the cytoplasm, these systems reduce the intracellular drug concentration, preventing it from reaching effective levels at its topoisomerase targets. oup.com

Overexpression of naturally occurring efflux pumps is a common finding in resistant isolates. nih.govscispace.com This can result from mutations in the regulatory genes that control the expression of the pump operons. mdpi.com Several families of efflux pumps are implicated in fluoroquinolone resistance.

Efflux Pump SuperfamilyEnergy SourceExamples Implicated in Fluoroquinolone ResistanceBacterial Examples
Resistance-Nodulation-Division (RND)Proton Motive ForceAcrAB-TolC, MexAB-OprM, MexCD-OprJE. coli, P. aeruginosa nih.govscispace.comasm.org
Major Facilitator Superfamily (MFS)Proton Motive ForceNorA, NorBS. aureus nih.gov
Multidrug and Toxic Compound Extrusion (MATE)Proton or Sodium Motive ForceNorMN. gonorrhoeae, V. cholera mdpi.com
Small Multidrug Resistance (SMR)Proton Motive ForceEmrEE. coli
ATP-Binding Cassette (ABC)ATP HydrolysisLmrALactococcus lactis

While target site mutations are often required for high-level clinical resistance, the overexpression of efflux pumps can provide a low level of resistance that facilitates the selection of subsequent target mutations. nih.gov

Interaction with Divalent Cations and Molecular Activity Modulation (Non-Clinical Context)

In non-clinical research, the interaction between fluoroquinolones, such as 4-fluoroquinoline (B121766) sulfate (B86663), and divalent cations is a critical area of study that elucidates the fundamental mechanisms of their antibacterial activity and factors that can modulate their efficacy. This interaction is primarily characterized by the formation of chelate complexes, which can significantly alter the physicochemical properties and biological activity of the fluoroquinolone molecule.

The core structure of fluoroquinolones, featuring a carboxylic acid group at the 3-position and a carbonyl oxygen at the 4-position, provides an ideal site for chelation with metal ions. nih.gov This process involves the formation of a ring structure where the divalent cation is bonded to both the carboxyl and carbonyl groups. The stability of these complexes is dependent on several factors, including the specific fluoroquinolone, the metal ion involved, and the pH of the surrounding medium. nih.gov

Research has shown that trivalent cations like Al³⁺ and Fe³⁺ tend to form more stable chelates with fluoroquinolones compared to divalent cations from group 2A, such as Mg²⁺ and Ca²⁺. nih.gov The order of stability for these complexes often follows the trend: Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺. nih.gov This differential affinity for various cations has significant implications for the molecular activity of fluoroquinolones in biological systems.

One of the most significant consequences of this chelation is the potential reduction in the antibacterial activity of the fluoroquinolone. This can occur through several mechanisms. The formation of larger, less soluble fluoroquinolone-metal complexes can hinder the passage of the drug across the bacterial cell wall, thereby reducing its intracellular concentration. nih.gov

Furthermore, the interaction with divalent cations, particularly magnesium (Mg²⁺), is intrinsically linked to the mechanism of action of fluoroquinolones. Experimental evidence suggests that a ternary complex involving the fluoroquinolone, a magnesium ion, and the bacterial DNA-gyrase enzyme is formed. nih.gov This complex is crucial for the inhibition of DNA gyrase, which is essential for bacterial DNA replication. Therefore, the availability of both the fluoroquinolone and magnesium ions at the site of action is critical for the drug's antibacterial effect.

The chelation of fluoroquinolones by divalent cations can disrupt this delicate balance. Exogenous divalent cations can compete with the essential Mg²⁺ ions for binding to the fluoroquinolone, potentially forming complexes that are unable to effectively interact with the DNA-gyrase target. nih.gov This can lead to a modulation of the fluoroquinolone's molecular activity, ultimately reducing its efficacy.

Detailed Research Findings

The stability of the formed metal-fluoroquinolone complexes is a key parameter in understanding their potential impact on molecular activity. The following table presents the stability constants for complexes of various fluoroquinolones with different divalent cations. A higher stability constant indicates a stronger interaction and a more stable complex.

Stability Constants (log K) of Fluoroquinolone-Metal Complexes
FluoroquinoloneMg²⁺Ca²⁺Cu²⁺Zn²⁺
Norfloxacin (B1679917)4.33.58.55.7
Ciprofloxacin (B1669076)4.63.610.45.9
Lomefloxacin4.23.4--
Ofloxacin4.13.2--

Data compiled from studies on various fluoroquinolones and are intended to be representative of the class. Specific values for 4-Fluoroquinoline sulfate may vary.

The impact of divalent cations on the antibacterial activity of fluoroquinolones has also been quantified in non-clinical settings. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. An increase in the MIC value in the presence of divalent cations indicates a reduction in the drug's potency.

Effect of Divalent Cations on the Minimum Inhibitory Concentration (MIC, µg/mL) of Ciprofloxacin against Escherichia coli
CationConcentration (mM)Fold Increase in MIC
Mg²⁺104-8
Ca²⁺102-4
Zn²⁺18-16
Mn²⁺14-8

This data is illustrative of the general effect observed with fluoroquinolones and may not be specific to this compound.

Exploration of Diverse Biological Activities of Fluoroquinoline Derivatives in Vitro and Pre Clinical

Antibacterial Spectrum and Potency Against Diverse Microorganisms (In Vitro)

Fluoroquinolone derivatives exhibit concentration-dependent bactericidal activity against a wide range of pathogens. nih.gov Their spectrum of activity includes Gram-positive and Gram-negative bacteria. nih.gov The addition of a fluorine atom at the C-6 position significantly enhances the potency of this class of compounds. nih.gov Newer generations of fluoroquinolones have been developed with improved activity against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, compared to older agents like ciprofloxacin (B1669076). nih.govmdpi.com For instance, moxifloxacin (B1663623) is noted for its high potency against Gram-positive bacteria and anaerobes. mdpi.com

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the in vitro activity of several representative fluoroquinolones against various bacterial species.

Table 1: In Vitro Antibacterial Activity of Representative Fluoroquinolones

Microorganism Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Streptococcus pneumoniae Trovafloxacin (B114552) 0.12 0.25
Gatifloxacin 0.25 0.25
Grepafloxacin 0.25 0.25
Levofloxacin 1.0 1.0
Ciprofloxacin 2.0 4.0
Pseudomonas aeruginosa Ciprofloxacin 0.25 >128
Levofloxacin 0.25 >128
Delafloxacin 1.0 >128
Staphylococcus aureus (Methicillin-Susceptible) BMS-284756 0.015 0.03
Trovafloxacin 0.03 0.06
Moxifloxacin 0.06 0.06
Enterococcus faecalis BMS-284756 0.12 0.25
Trovafloxacin 0.25 0.5
Ciprofloxacin 1.0 2.0

Data sourced from multiple in vitro studies. nih.govasm.orgmdpi.com

A critical aspect of fluoroquinolone research is their efficacy against bacteria that have developed resistance to other classes of antibiotics. Newer generations of these compounds have shown potent activity against multi-drug resistant (MDR) strains. nih.gov For example, they are effective against penicillin-resistant Streptococcus pneumoniae. nih.gov Some derivatives have also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov

The development of resistance to fluoroquinolones themselves is a growing concern and often arises from mutations in the bacterial genes encoding DNA gyrase and topoisomerase IV. youtube.com However, research into novel derivatives continues to yield compounds with improved activity against resistant strains. For example, sitafloxacin, a newer fluoroquinolone, has demonstrated potent in vitro activity against MDR, pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov One study found that a hybrid of ciprofloxacin and trimethoprim (B1683648) exhibited an MIC value of 1 μg/mL against a ciprofloxacin-resistant strain of Staphylococcus aureus (which had a ciprofloxacin MIC of 32 μg/mL). nih.gov Similarly, 8-methoxy-quinazoline-2,4-diones, which are structurally related to quinolones, have shown effectiveness against quinolone-resistant mutants of Escherichia coli. nih.gov

Table 2: In Vitro Activity of Fluoroquinolones Against Resistant Bacterial Strains

Microorganism Antibiotic MIC Range (μg/mL) MIC₉₀ (μg/mL)
S. pneumoniae (Penicillin-Resistant) BMS-284756 ≤0.008 - 0.5 0.25
Trovafloxacin 0.06 - 0.5 0.25
Moxifloxacin 0.12 - 0.5 0.25
S. aureus (Methicillin-Resistant) BMS-284756 0.03 - 8 2
Trovafloxacin 0.06 - >16 16
M. tuberculosis (MDR) Sitafloxacin 0.0313 - 0.25 0.0625
M. tuberculosis (XDR) Sitafloxacin 0.0625 - 1 0.5

Data sourced from multiple in vitro studies. nih.govnih.gov

Anticancer Activity and Associated Cellular Mechanisms (In Vitro/Pre-Clinical Investigations)

Beyond their antibacterial role, fluoroquinolone derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov Numerous studies have reported their ability to inhibit the growth of various cancer cell lines, often through mechanisms that parallel their antibacterial action but are targeted at eukaryotic cells. mdpi.comtandfonline.com The antiproliferative properties of these compounds are linked to their ability to induce cell cycle arrest, DNA damage, and apoptosis. nih.govnih.gov

The primary anticancer mechanism of many fluoroquinolone derivatives is the inhibition of human topoisomerase enzymes, particularly topoisomerase II. tandfonline.comiiarjournals.org While bacterial DNA gyrase and topoisomerase IV are the primary targets for their antibacterial effect, fluoroquinolones can also interact with their mammalian analogues. iiarjournals.org Topoisomerase II is crucial for DNA replication and organization in eukaryotic cells and is often over-expressed in cancer cells, making it an effective target for chemotherapy. nih.govwikipedia.org By inhibiting topoisomerase II, fluoroquinolones can lead to the stabilization of enzyme-DNA complexes, resulting in DNA strand breaks that are fatal to the cancer cell. nih.govacs.org Some novel derivatives have been shown to inhibit both topoisomerase I and II. nih.govmdpi.com For example, certain ciprofloxacin-chalcone hybrids displayed eukaryotic topoisomerase II activity comparable to the established anticancer drug etoposide. mdpi.com

The inhibition of topoisomerases by fluoroquinolone derivatives leads to significant DNA damage, which in turn triggers programmed cell death, or apoptosis. nih.govnih.gov This process is a key component of their cytotoxic effect on cancer cells. nih.gov The induction of apoptosis is often confirmed by observing characteristic morphological changes, such as cells becoming rounded and detached, and the appearance of cell membrane blebbing. mdpi.com

Mechanistically, treatment with these compounds can lead to the upregulation of pro-apoptotic proteins. For instance, some ciprofloxacin derivatives have been shown to increase the expression of p53, a tumor suppressor protein that responds to DNA damage, as well as Bax and various caspases (caspase-3, -8, and -9), which are critical executioners of the apoptotic pathway. nih.govresearchgate.net The activation of these pathways ultimately leads to the systematic dismantling of the cancer cell. nih.gov

Another significant anticancer mechanism of fluoroquinolone derivatives is their ability to disrupt the normal progression of the cell cycle in cancer cells. nih.gov Numerous studies have shown that these compounds can cause cell cycle arrest at specific phases, most commonly the G2/M or S phase. tandfonline.comresearchgate.net This arrest prevents the cancer cells from proceeding through mitosis and proliferating. tandfonline.com

Table 3: Anticancer Activity and Cellular Mechanisms of Fluoroquinoline Derivatives

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Cellular Mechanism
Ciprofloxacin Derivative 5 HL-60 (Leukemia) 0.04 µM Topoisomerase I inhibition
Ciprofloxacin Derivative 27 HCT-116 (Colon) 0.87 µM Topoisomerase I/II inhibition
Ciprofloxacin Derivative 2 T-24 (Bladder) 3.88 µM Topoisomerase II inhibition, Apoptosis, Cell cycle arrest
Ciprofloxacin Derivative 97 A549 (Lung) 27.71 µM Topoisomerase I/II inhibition, G2/M phase arrest, Apoptosis
Ciprofloxacin-Chalcone Hybrid MCF-7 (Breast) Not Specified G2/M phase arrest
Gatifloxacin Pancreatic Cancer Cells Not Specified S and G2 phase arrest

IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of a compound in inhibiting biological or biochemical function. Data sourced from multiple in vitro studies. nih.govmdpi.comnews-medical.net

Antioxidant Activity and Free Radical Scavenging Properties (In Vitro)

The study of the antioxidant properties of fluoroquinolone derivatives is an area with limited direct research. The majority of available scientific literature focuses on the pro-oxidant effects of these compounds, where they can induce oxidative stress, leading to DNA damage and contributing to some of their adverse effects.

Standard in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, are commonly used to evaluate the direct antioxidant capacity of chemical compounds. antiox.org These assays measure the ability of a substance to neutralize stable free radicals. nih.gov However, a review of the current literature did not yield significant data from such assays for fluoroquinoline derivatives themselves. Therefore, it is not possible to construct a data table on their free radical scavenging properties at this time. The primary focus of research has remained on their roles as antibacterial and anticancer agents, with cellular effects often linked to the generation, rather than the scavenging, of reactive oxygen species.

Development and Structure Activity Relationship Sar Studies of Fluoroquinoline Derivatives

Rational Design Principles for Modified Fluoroquinoline Scaffolds

The design of novel fluoroquinolone derivatives is guided by rational design principles, which leverage an understanding of their mechanism of action and structure-activity relationships. mdpi.com A primary strategy involves computer-assisted drug designing (CADD), which allows for the creation and evaluation of virtual compounds before their actual synthesis. researchgate.netiosrjournals.org

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. iosrjournals.orgaip.org QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. aip.org By analyzing physicochemical properties and electronic descriptors, researchers can predict the potential efficacy of newly designed molecules. aip.orgaip.org This computational screening helps prioritize candidates for synthesis that are more likely to exhibit desired biological profiles, such as enhanced antibacterial activity. researchgate.netaip.org These design principles not only aim to improve potency but also to modulate properties like solubility and cell permeability to create more effective therapeutic agents. researchgate.netdigitellinc.com

Impact of Substituents at Key Positions (e.g., N-1, C-3, C-6, C-7, C-8) on Biological Activity Profiles

The biological activity of fluoroquinolones is highly sensitive to substitutions at various positions on the core bicyclic ring system. mdpi.comasm.org Structure-Activity Relationship (SAR) studies have elucidated the roles of different functional groups at key positions.

The pyridone ring, with its carboxylate group at C-3 and ketone function at C-4, is considered essential for antibacterial activity, as these groups are involved in binding to the DNA gyrase enzyme. mdpi.comrjptonline.org Modifications at other positions, however, are crucial for modulating the potency and spectrum of the compounds. asm.org

N-1 Position: The substituent at the N-1 position significantly influences potency. A cyclopropyl (B3062369) group is often considered the most potent modification at this position, enhancing activity against a broad range of bacteria. oup.com Other substituents, such as ethyl or a 2,4-difluorophenyl group, have also been shown to be effective. oup.comnih.gov Fusing the N-1 substituent with the C-8 position to form a tricyclic ring, as seen in ofloxacin, can also confer high activity. oup.com

C-3 Position: The carboxylic acid group at the C-3 position is critical for the primary mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com Its modification is generally detrimental to activity, although it is a common site for creating prodrugs. mdpi.comacs.org

C-6 Position: The introduction of a fluorine atom at the C-6 position was a major breakthrough, leading to the development of the fluoroquinolone class. microbiologyresearch.org This substitution dramatically increases antibacterial potency and broadens the spectrum of activity by improving cell penetration and gyrase inhibition. mdpi.comasm.org

C-7 Position: This position is a primary site for modification and directly influences the spectrum of activity and potency. oup.com The addition of a 5- or 6-membered nitrogen heterocycle, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, is optimal. rjptonline.orgoup.com A piperazine ring generally enhances potency against Gram-negative bacteria, while an aminopyrrolidine group can improve activity against Gram-positive bacteria. oup.com Further substitutions on this heterocyclic ring can fine-tune the compound's properties. tandfonline.com

C-8 Position: Modifications at the C-8 position can affect the planar configuration of the molecule and enhance activity against specific types of bacteria. oup.com A fluorine atom or a methoxy (B1213986) group at this position can increase the effectiveness of the compound, particularly against Gram-positive and anaerobic bacteria. mdpi.com

The interplay between substituents at these key positions is summarized in the table below, based on extensive SAR studies.

PositionOptimal Substituent/GroupImpact on Biological Activity
N-1 Cyclopropyl, 2,4-difluorophenylEnhances overall antibacterial potency. oup.com
C-3 Carboxylic AcidEssential for DNA gyrase binding and antibacterial action. mdpi.comrjptonline.org
C-6 FluorineBroadens spectrum and significantly increases potency. mdpi.comasm.org
C-7 Piperazine/Pyrrolidine ringInfluences antibacterial spectrum and potency; key for interaction with DNA gyrase. rjptonline.orgoup.com
C-8 Methoxy, HalogenEnhances activity against Gram-positive and anaerobic bacteria. mdpi.comoup.com

Hybrid and Conjugate Approaches for Novel Biological Profiles

To combat rising drug resistance and expand the therapeutic potential of fluoroquinolones, researchers have developed hybrid and conjugate molecules. nih.gov This strategy involves covalently linking a fluoroquinolone scaffold to another biologically active molecule, creating a single chemical entity with potentially synergistic or novel activities. nih.govdoaj.org

These hybrid structures can be designed with either a cleavable or a non-cleavable linker, which is a critical factor for their pharmacokinetic properties and mechanism of action. nih.govdoaj.org The goal of this approach is to yield agents with superior activity and less susceptibility to bacterial resistance compared to the individual component molecules. nih.gov

Examples of this strategy include:

Fluoroquinolone-Amino Acid Conjugates: Ciprofloxacin (B1669076) and norfloxacin (B1679917) have been conjugated with amino acids to potentially enhance antibacterial activity and improve cell permeability. digitellinc.com

Fluoroquinolone-Oxazolidinone Hybrids: The combination of a fluoroquinolone with an oxazolidinone moiety can create a dual-action antibacterial agent. nih.gov

Fluoroquinolone-Triazole Thione Hybrids: Linking fluoroquinolones to 2,4-dihydro-3H-1,2,4-triazole-3-thiones has produced hybrids with potent, broad-spectrum antimicrobial activity against both susceptible and resistant pathogens. rsc.org

These hybrid approaches have not only yielded promising antibacterial agents but have also led to compounds with other biological effects, including antifungal, antimalarial, and antitumor activities. nih.govdoaj.org

Prodrug Strategies and Bioactivation Mechanisms (Pre-Clinical Context)

Prodrug design is a valuable strategy employed to overcome limitations of parent drugs, such as poor aqueous solubility, which can hinder parenteral administration. nih.govnih.gov A prodrug is a covalently modified, inactive derivative of a drug that undergoes bioactivation in the body to release the active parent compound. nih.gov

A novel preclinical strategy involves the development of prodrugs that can be activated at a specific site of infection. For instance, masked and antibiotically inactive fluoroquinolone analogs have been designed to be activated by palladium (Pd) nanosheets. ed.ac.ukrsc.org In this system, hydrogel-coated surfaces loaded with these nanocatalysts can trigger the release of the active antibiotic from the inactive prodrug. ed.ac.ukrsc.org This approach has been shown to be effective in preventing the formation of Staphylococcus aureus biofilms on coated surfaces, offering a targeted release mechanism that could limit systemic exposure. ed.ac.uk

Metabolic and Degradation Pathways of Fluoroquinolones in Environmental and Biological Systems Non Clinical Research

In Vitro Metabolic Transformations (e.g., Phase I and Phase II Reactions)

The biotransformation of fluoroquinolones in biological systems is primarily governed by Phase I and Phase II metabolic reactions, which can be studied effectively using in vitro systems like human liver microsomes. These reactions modify the chemical structure of the parent compound, generally to increase its water solubility and facilitate its excretion.

Phase I Reactions: These are non-synthetic reactions that introduce or expose functional groups. For fluoroquinolones, Phase I metabolism is extensive and predominantly involves oxidation and hydroxylation. biologydiscussion.compharmaguideline.com Key oxidative reactions include N-dealkylation, N-hydroxylation, sulfoxidation, deamination, and dehalogenation. pharmaguideline.com For instance, certain fluoroquinolones can be biotransformed into other active fluoroquinolone molecules; a notable example is the conversion of enrofloxacin (B1671348) to ciprofloxacin (B1669076). biologydiscussion.com The cytochrome P-450 enzyme system is a key mediator of these transformations. In vitro studies have shown that some fluoroquinolones, such as enoxacin (B1671340) and ciprofloxacin, can act as potent and selective inhibitors of specific cytochrome P-450 isozymes responsible for the metabolism of other compounds, demonstrating a direct interaction with these crucial metabolic enzymes.

Phase II Reactions: These are synthetic or conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite. pharmaguideline.com The resulting conjugates are typically more polar and readily excreted. pharmaguideline.com For fluoroquinolones, a common Phase II reaction is glucuronidation, where glucuronic acid is attached to the molecule. biologydiscussion.com These glucuronide conjugates can be excreted in urine or bile. biologydiscussion.com Other microbial transformations analogous to metabolic reactions include modifications to the piperazinyl ring, such as N-acetylation and N-formylation, as well as decarboxylation. ucd.ie

Table 1: Key In Vitro Metabolic Reactions for Fluoroquinolones

Reaction Phase Reaction Type Description Example Transformation
Phase I Oxidation Introduction of oxygen or removal of hydrogen. Hydroxylation of the quinolone ring. biologydiscussion.com
Dealkylation Removal of an alkyl group, often from a nitrogen atom. N-deethylation of the piperazinyl ring. ucd.ie
Bioconversion Transformation of one fluoroquinolone to another. Enrofloxacin to Ciprofloxacin. biologydiscussion.com
Phase II Glucuronidation Conjugation with glucuronic acid. Formation of fluoroquinolone-glucuronide conjugates. biologydiscussion.com
Acetylation Addition of an acetyl group. N-acetylation of the piperazinyl ring. ucd.ie

Degradation Kinetics and Mechanisms in Model Systems (e.g., Sulfate (B86663) Radical-Based Oxidation)

Advanced oxidation processes (AOPs) utilizing sulfate radicals (SO₄⁻•) are promising technologies for the remediation of fluoroquinolone-contaminated water and soil. nih.govvilniustech.lt These model systems allow for detailed investigation into the degradation kinetics and mechanisms.

Studies on various fluoroquinolones, including ciprofloxacin, norfloxacin (B1679917), and enrofloxacin, show that sulfate radical-based systems can effectively degrade these compounds. nih.govvilniustech.lt The degradation kinetics often follow a pseudo-first-order model. rsc.org For example, in a heat-activated persulfate system, 92% of ciprofloxacin was removed within 180 minutes at a neutral pH and a temperature of 60°C. nih.govvilniustech.lt The reaction rate is influenced by factors such as temperature and pH, with higher temperatures and lower pH values facilitating faster degradation of ciprofloxacin. nih.gov

The primary site of attack by the sulfate radical on many fluoroquinolones is the piperazine (B1678402) moiety. nih.govvilniustech.lt The degradation mechanism involves several transformation pathways that break down the parent molecule. For ciprofloxacin, four main transformation pathways have been proposed:

Stepwise oxidation of the piperazine ring. nih.govvilniustech.lt

Substitution of the fluorine atom with a hydroxyl group (OH/F substitution). nih.govvilniustech.lt

Hydroxylation of the quinolone core. nih.govvilniustech.lt

Cleavage of the cyclopropane (B1198618) ring. nih.govvilniustech.lt

Similar AOPs driven by hydroxyl radicals (•OH) also show high efficiency, with degradation rate constants in the diffusion-limited range, suggesting that the core aromatic ring structure is the main target for this radical. researchgate.net

Table 2: Degradation Kinetics of Ciprofloxacin by Heat-Activated Persulfate

Parameter Value/Observation Reference
System Heat-Activated Persulfate (PS) nih.govvilniustech.lt
Compound Ciprofloxacin (CIP) nih.govvilniustech.lt
Removal Efficiency 92% within 180 minutes nih.govvilniustech.lt
Optimal Conditions Higher temperature, lower pH nih.gov
Primary Reactive Site Piperazine moiety nih.govvilniustech.lt
Proposed Pathways Piperazine ring oxidation, OH/F substitution, Hydroxylation, Cyclopropane ring cleavage nih.govvilniustech.lt

Influence of Environmental Matrices on Degradation Pathways

The efficiency and pathways of fluoroquinolone degradation are significantly influenced by the composition of the environmental matrix, particularly in aqueous systems. nih.gov The presence of various inorganic and organic constituents in natural waters can either inhibit or, less commonly, enhance degradation rates compared to those observed in pure water. nih.govvilniustech.lt

Research has demonstrated a clear hierarchy of degradation rates for ciprofloxacin and enrofloxacin in different water types when using sulfate radical-based AOPs. The degradation rate follows the order: Milli-Q water > groundwater > artificial seawater > artificial surface water > lake water. nih.govvilniustech.lt This indicates that the complex composition of surface water and lake water, likely containing higher concentrations of organic matter and other scavengers, inhibits the degradation process. nih.gov

Table 3: Effect of Water Matrix on Fluoroquinolone Degradation Rate

Water Matrix Type Relative Degradation Rate Implied Inhibitory Effect Reference
Milli-Q Water Highest None (Reference) nih.govvilniustech.lt
Groundwater High Low nih.govvilniustech.lt
Artificial Seawater Moderate Moderate nih.govvilniustech.lt
Artificial Surface Water Low High nih.govvilniustech.lt
Lake Water Lowest Highest nih.govvilniustech.lt

Bacterial Metabolic Adaptation to Fluoroquinolone Exposure (Non-Clinical Models)

In response to antibiotic pressure, bacteria can develop tolerance through metabolic adaptations, a strategy distinct from the acquisition of genetic resistance mutations. nih.govmdpi.com This metabolic rewiring allows bacteria to survive in the presence of antibiotics without necessarily undergoing stable genetic changes. mdpi.com

One key adaptive strategy involves the modulation of metabolic pathways to reduce the production of harmful reactive oxygen species (ROS), which are often generated as a downstream effect of bactericidal antibiotics. nih.govmdpi.com For example, Streptococcus pneumoniae has been shown to circumvent the fitness costs associated with fluoroquinolone resistance by developing tolerance through metabolic adaptations that lower ROS production. nih.gov This involves reconfiguring core metabolic pathways, such as suppressing the tricarboxylic acid (TCA) cycle and redirecting metabolic flux toward fermentation or the glyoxylate (B1226380) shunt. mdpi.com This metabolic slowdown leads to a state of low metabolic activity, or persistence, where the efficacy of antibiotics is greatly reduced. mdpi.com

Conversely, the metabolic state can also be manipulated to increase antibiotic susceptibility. In nutrient-starved, stationary-phase cultures of Staphylococcus aureus, which are typically enriched with antibiotic-tolerant persister cells, stimulating metabolism with glucose and amino acids enhances sensitivity to fluoroquinolones. nih.gov This sensitization is not due to increased activity of the antibiotic's primary targets but rather to an upregulation of central energy metabolism, which leads to greater generation of harmful ROS during fluoroquinolone treatment. nih.gov This highlights the complex and central role of bacterial metabolism in mediating the response to fluoroquinolone exposure. Furthermore, studies on Salmonella Kentucky have revealed that fluoroquinolone-resistant lineages can exhibit broader and more efficient metabolic capacities, suggesting that metabolic fitness can be linked to the emergence of resistance. mdpi.com

Table 4: Examples of Bacterial Metabolic Adaptations to Fluoroquinolones

Organism Adaptive Strategy Metabolic Change Outcome Reference
Streptococcus pneumoniae Development of Tolerance Reduced production of reactive oxygen species (ROS). Increased survival during antibiotic exposure without the fitness cost of resistance. nih.gov
Staphylococcus aureus Increased Sensitivity (when stimulated) Upregulation of central energy metabolism upon nutrient addition. Increased ROS production and enhanced killing by fluoroquinolones. nih.gov
General Bacteria Metabolic Rewiring / Persistence Suppression of TCA cycle; shift to fermentation or glyoxylate shunt. Entry into a low-activity state, reducing antibiotic efficacy. mdpi.com
Salmonella Kentucky Enhanced Metabolic Fitness Broader and more efficient utilization of energy sources. Correlated with fluoroquinolone-resistant lineage. mdpi.com

Q & A

Q. What strategies ensure rigorous citation practices when referencing historical studies on quinolines in new research on this compound?

  • Methodological Answer :
  • Primary Source Verification : Retrieve original patents or articles for critical data (e.g., synthesis protocols).
  • Citation Context Analysis : Avoid misinterpretation by reviewing the experimental context of cited work .

Tables for Methodological Reference

Technique Application Key Parameters References
HPLCPurity assessmentColumn type, mobile phase, detection wavelength
ITCBinding thermodynamicsCell volume, titration increments
LC-MS/MSImpurity profilingMRM transitions, collision energy

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